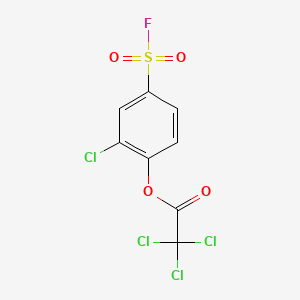
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzenesulfonyl fluoride group, a 3-chloro-4-hydroxy substitution, and a trichloroacetate moiety. Its unique structure imparts distinct chemical properties, making it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate typically involves multi-step organic reactions. One common method includes the sulfonation of benzene derivatives followed by chlorination and hydroxylation. The final step involves the introduction of the trichloroacetate group under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The presence of the sulfonyl fluoride group makes it susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, while reduction can convert it to an alcohol.
Esterification and hydrolysis: The trichloroacetate group can participate in esterification reactions, forming esters, and can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include substituted benzenes, esters, and various organic intermediates that can be further utilized in chemical synthesis.
Aplicaciones Científicas De Investigación
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives and as a protecting group for hydroxyl functionalities.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. The hydroxyl and trichloroacetate groups may also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonyl chloride, 3,4-dichloro-
- Benzenesulfonyl fluoride, 4-chloro-3-nitro-
- 3-Chloro-4-hydroxybenzenesulfonyl fluoride
Uniqueness
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity
Propiedades
Número CAS |
23379-03-5 |
|---|---|
Fórmula molecular |
C8H3Cl4FO4S |
Peso molecular |
356.0 g/mol |
Nombre IUPAC |
(2-chloro-4-fluorosulfonylphenyl) 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H3Cl4FO4S/c9-5-3-4(18(13,15)16)1-2-6(5)17-7(14)8(10,11)12/h1-3H |
Clave InChI |
OCTQHHDGKHCYKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)F)Cl)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


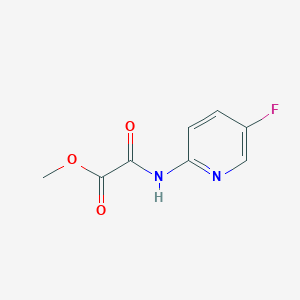
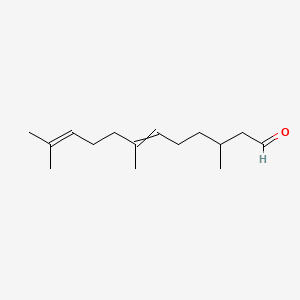
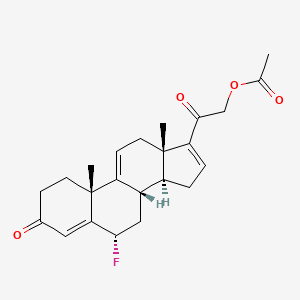


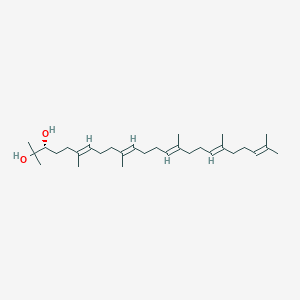

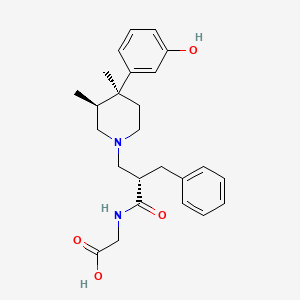
![(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422948.png)
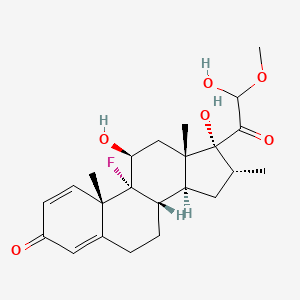

![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)

![2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13422971.png)
